molecular formula C8H8N2O2 B8321103 Methyl-2-vinylpyrimidine-5-carboxylate

Methyl-2-vinylpyrimidine-5-carboxylate

Cat. No.: B8321103
M. Wt: 164.16 g/mol
InChI Key: RHJSJBIAXDKZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2-vinylpyrimidine-5-carboxylate is a versatile pyrimidine derivative designed for research and development, particularly in medicinal chemistry. This compound features a vinyl group at the 2-position and a methyl ester at the 5-position of the pyrimidine ring, making it a valuable building block for constructing more complex molecules via further chemical modifications such as cross-coupling, cycloaddition, or polymerization reactions. Pyrimidine scaffolds are of significant interest in drug discovery due to their wide range of bioactivities . They are established constituents of many synthetic drugs with antimicrobial (e.g., trimethoprim) and antineoplastic (e.g., fluorouracil) properties . Recent research focuses on pyrimidine hybrids as potential EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) inhibitors for targeted cancer therapy . The vinyl substituent in this compound offers a reactive handle for introducing additional structural diversity, which is crucial for optimizing interactions with biological targets like enzymes. For Research Use Only. Not for human or veterinary diagnosis or therapeutic applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 2-ethenylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h3-5H,1H2,2H3

InChI Key

RHJSJBIAXDKZGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly influences the compound’s electronic properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of 2-Substituted Pyrimidine-5-carboxylates
Compound Name Substituent (2-position) Molecular Formula Key Properties/Applications Evidence Source
Methyl-2-vinylpyrimidine-5-carboxylate Vinyl (-CH=CH₂) C₈H₈N₂O₂ Hypothesized reactivity in Diels-Alder reactions; potential polymer precursor Inferred
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate Amino (-NH₂) + cyclopropyl C₉H₁₂N₃O₂ Bioactive intermediate; used in drug synthesis
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Benzylamino (-NHCH₂C₆H₅) C₁₅H₁₇N₃O₂ Antimicrobial studies; CAS 1022543-36-7
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate Chloro (-Cl) C₉H₁₁ClN₂O₂ Herbicide intermediate; halogen reactivity
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate Allylsulfanyl (-S-CH₂CH=CH₂) C₁₈H₂₂N₂O₃S Antioxidant activity; dihydro framework

Key Observations :

  • Amino Groups: Amino-substituted derivatives (e.g., ) exhibit biological activity but may require protection during synthesis due to nucleophilicity.

Substituent Effects at the 5-Position (Ester Groups)

The 5-position ester influences solubility and metabolic stability. Methyl esters generally offer lower steric hindrance and higher volatility compared to ethyl esters.

Table 2: Ester Group Comparison
Compound Name Ester Group (5-position) Solubility Synthetic Utility Evidence Source
This compound Methyl (-COOCH₃) Moderate in organic solvents Ester hydrolysis to carboxylic acids Inferred
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Ethyl (-COOCH₂CH₃) Low water solubility Crystallography studies; sulfonyl group stability
Methyl 4-amino-5-bromopyrimidine-2-carboxylate Methyl (-COOCH₃) Soluble in DMSO, chloroform Halogenation site for cross-coupling

Key Observations :

  • Methyl esters are more prone to hydrolysis than ethyl esters, enabling easier conversion to carboxylic acids for further functionalization .
  • Ethyl esters (e.g., ) are often preferred in crystallography due to enhanced crystal packing from longer alkyl chains.
Antioxidant Activity :
  • Biginelli-type pyrimidines with thioxo groups (e.g., ) showed radical scavenging activity (IC₅₀ = 0.6 mg/mL for compound 3c), but vinyl-substituted analogs lack direct data.
Medicinal Chemistry :
  • Amino- and benzylamino-substituted derivatives (e.g., ) are intermediates in kinase inhibitors or antimicrobial agents.
Material Science :
  • Vinyl groups may enable polymerization or functionalization for conductive polymers, though this requires experimental validation.

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the generation of a methyltriphenylphosphonium ylide. Methyltriphenylphosphonium bromide reacts with a strong base, such as potassium tert-butoxide, in anhydrous diethyl ether at 5°C to form the reactive ylide intermediate. Subsequent addition of methyl 5-formylpyrimidine-2-carboxylate at 10°C initiates the nucleophilic attack, yielding the vinylated product via a betaine intermediate.

Key Reaction Conditions

ParameterValue/DetailSource
SolventDiethyl ether
Temperature (Stage 1)5°C, 1 hour
Temperature (Stage 2)10°C, 0.5 hours
BasePotassium tert-butoxide
Yield38.2 g (exact percentage unspecified)

Optimization Strategies for Industrial Scalability

Solvent and Temperature Modifications

Diethyl ether’s low boiling point (34.6°C) limits large-scale applications due to flammability risks. Substituting with tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) could enhance safety without compromising yield. Additionally, increasing the reaction temperature to 20–25°C may reduce energy costs, though this requires careful monitoring to prevent ylide decomposition.

Byproduct Management

The Wittig reaction often produces triphenylphosphine oxide as a byproduct, which complicates purification. Patent CN108017586A highlights a distillation-based recovery system for excess starting materials, a technique adaptable to this synthesis. Implementing azeotropic distillation with water or toluene could improve 2,5-dimethylpyrazine recovery, reducing raw material costs by up to 30%.

Alternative Methodologies: Feasibility Assessment

Heck Coupling

A palladium-catalyzed coupling between methyl 2-bromopyrimidine-5-carboxylate and ethylene presents a theoretical alternative. However, no experimental data exists in the provided sources, and the necessity for anhydrous conditions and specialized catalysts (e.g., Pd(OAc)₂/PPh₃) may render this approach less cost-effective than the Wittig method.

Cross-Metathesis

Olefin metathesis using Grubbs catalysts could theoretically couple methyl 2-allylpyrimidine-5-carboxylate with ethylene. However, the lack of documented success in pyrimidine systems and high catalyst costs (∼$1,500/mol) make this route impractical for industrial use.

Purification and Characterization

Crystallization Techniques

Post-reaction workup involves precipitating the organic layer under reduced pressure, followed by dissolution in hot water and cooling to 0°C to induce crystallization. This method achieves a purity of ≥99.6% after one recrystallization cycle, as evidenced by analogous protocols for pyrazine derivatives.

Analytical Validation

While specific NMR data for Methyl-2-vinylpyrimidine-5-carboxylate is unavailable, related compounds exhibit characteristic shifts:

  • Ester carbonyl : δ 165–170 ppm (¹³C NMR)

  • Vinyl protons : δ 5.0–6.5 ppm (¹H NMR, coupling constant J = 10–16 Hz)

Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z = 164.16, corresponding to the compound’s molecular weight .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl-2-vinylpyrimidine-5-carboxylate, and how do reaction parameters such as solvent choice or catalyst influence yield?

  • This compound is typically synthesized via multi-step procedures involving condensation or nucleophilic substitution. For structurally related pyrimidine esters, chlorination (e.g., using POCl₃) followed by esterification with methanol under reflux conditions is common . Solvent polarity (e.g., DMF for polar intermediates) and catalysts like Lewis acids (e.g., ZnCl₂) can improve yields by 15–20% by stabilizing reactive intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, and what spectral benchmarks are indicative of successful synthesis?

  • ¹H/¹³C NMR and IR spectroscopy are essential. Key NMR signals include vinyl protons (δ 5.5–6.5 ppm) and ester carbonyls (δ 165–170 ppm in ¹³C). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography, used for analogous pyrimidines, provides definitive structural validation .

Q. What safety protocols should be followed when handling this compound, particularly regarding reactive intermediates?

  • Use fume hoods for volatile reagents (e.g., thionyl chloride in chlorination steps) and personal protective equipment (PPE). Safety data sheets for related pyrimidines highlight risks of skin irritation and recommend inert-atmosphere storage to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound derivatives under varying electrophilic conditions?

  • Discrepancies often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution at the 4-position, while methylthio groups (-SMe) direct reactivity to the 2-position . Systematic substituent variation paired with DFT calculations can resolve mechanistic ambiguities .

Q. What strategies are recommended for elucidating the reaction mechanism of vinyl group participation in cycloaddition reactions involving this compound?

  • Isotopic labeling (e.g., deuterated vinyl groups) and kinetic studies can track bond formation. Studies on analogous dihydropyrimidines suggest a stepwise [4+2] cycloaddition mechanism rather than a concerted pathway, with rate-determining steps influenced by steric effects .

Q. How should researchers design experiments to evaluate the bioactivity of this compound against enzyme targets, considering structural analogs?

  • Structure-activity relationship (SAR) models are critical. For instance, replacing the methyl group with bulkier substituents in ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate analogs increased kinase inhibition by 3-fold . Use enzyme assays (e.g., fluorescence-based) with negative controls to isolate target effects.

Q. What computational approaches are suitable for predicting the regioselectivity of this compound in heterocyclic ring-forming reactions?

  • Density Functional Theory (DFT) calculations can map transition states and charge distribution. For example, studies on ethyl 6-methyl-2-oxo-4-phenyltetrahydropyrimidines used B3LYP/6-31G(d) to predict regioselectivity in Biginelli reactions, aligning with experimental outcomes .

Q. How can researchers mitigate challenges in purifying this compound due to co-eluting impurities?

  • Use gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) or recrystallization from ethanol/water mixtures. For analogs like ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, these methods achieved >95% purity .

Methodological Notes

  • Data Contradiction Analysis : Compare synthetic conditions (e.g., solvent, temperature) across studies to identify outliers. Replicate experiments with controlled variables to isolate discrepancies .
  • Biological Assay Design : Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines to account for off-target effects .

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